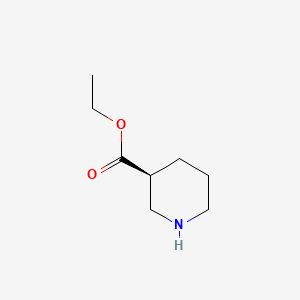

(S)-Ethyl piperidine-3-carboxylate

描述

Precursor in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis

(S)-Ethyl piperidine-3-carboxylate serves as a fundamental building block for a range of inhibitors targeting key enzymes and receptors implicated in various diseases. sigmaaldrich.comsigmaaldrich.com Its utility spans across multiple therapeutic areas, underscoring its importance in medicinal chemistry.

Soluble epoxide hydrolase (sEH) is an enzyme that plays a crucial role in the metabolism of signaling lipids, and its inhibition has been identified as a promising therapeutic strategy for inflammatory and cardiovascular diseases. nih.govnih.govrsc.org this compound is a key component in the synthesis of potent sEH inhibitors. nih.govnih.gov For instance, it can be acylated with substituted benzoic acids to form amide intermediates that are further elaborated into the final inhibitor structures. nih.govnih.gov The synthesis often involves coupling the piperidine (B6355638) nitrogen with a suitable carboxylic acid, followed by hydrolysis of the ethyl ester and subsequent amide bond formation. nih.gov

A variety of sEH inhibitors have been developed using this scaffold, with modifications aimed at improving potency, solubility, and pharmacokinetic properties. nih.govnih.gov Research has shown that the stereochemistry of the piperidine ring can significantly influence the inhibitory activity of the resulting compounds. nih.gov

Table 1: Examples of sEH Inhibitor Synthesis Utilizing this compound

| Intermediate/Final Compound | Synthetic Step involving this compound | Reference |

| Ethyl-1-(4-(3-((1r,3R,5S,7r)-3,5-dimethyladamantan-1-yl)ureido)-3-fluorobenzoyl) piperidine-3-carboxylate | Condensation with a substituted benzoic acid in the presence of a coupling agent. | nih.gov |

| Chiral sEH inhibitors A19 and A20 | Acylation with 4-nitrobenzoyl chloride or 3-fluoro-4-nitrobenzoyl chloride. | nih.gov |

| Piperidine-derived non-urea sEH inhibitors | Used as a core scaffold for the synthesis of novel amide-based inhibitors. |

Dipeptidyl peptidase-4 (DPP-4) is a key enzyme in glucose metabolism, and its inhibition is a well-established therapeutic approach for type 2 diabetes. nih.govnih.govresearchgate.net this compound is utilized as a reactant in the synthesis of DPP-4 inhibitors. sigmaaldrich.comsigmaaldrich.com The development of "gliptins," a class of DPP-4 inhibitors, has demonstrated the importance of targeting this enzyme. nih.gov The synthesis of these inhibitors often involves the incorporation of the piperidine moiety to interact with the active site of the DPP-4 enzyme.

Janus kinase 2 (JAK2) is a protein that plays a critical role in signal transduction pathways involved in cell growth and differentiation. nih.gov Dysregulation of JAK2 activity is associated with various myeloproliferative neoplasms and inflammatory diseases. This compound is a reactant used in the synthesis of JAK2 inhibitors. sigmaaldrich.comsigmaaldrich.com The development of potent and selective JAK2 inhibitors is an active area of research, with several compounds in clinical trials. nih.gov

Serotonin (B10506) and noradrenaline reuptake inhibitors (SNRIs) are a class of antidepressant drugs used to treat major depressive disorder and other mood disorders. This compound serves as a reactant in the synthesis of these inhibitors. sigmaaldrich.comsigmaaldrich.com The piperidine scaffold can be functionalized to create molecules that effectively block the reuptake of these key neurotransmitters in the brain.

Human tryptase is a serine protease released from mast cells and has been implicated in the pathogenesis of asthma and other inflammatory conditions. nih.govresearchgate.net this compound is a reactant for the synthesis of human tryptase inhibitors. sigmaaldrich.comsigmaaldrich.com Research has led to the discovery of potent and selective tryptase inhibitors, with some advancing to clinical trials. nih.govnih.gov The development of spirocyclic piperidine amide derivatives has been a particularly fruitful area of investigation. nih.gov

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Inhibiting its reuptake can potentiate its effects, a mechanism utilized by some anticonvulsant drugs. This compound, also known as (S)-Ethyl nipecotate, is a derivative of nipecotic acid, a known GABA uptake inhibitor. acs.orgnih.gov It serves as a crucial starting material for the synthesis of novel and more potent GABA uptake inhibitors. nih.govsigmaaldrich.comnih.gov The development of tiagabine, an anticonvulsant drug, highlights the success of this approach. nih.govnih.gov Research in this area focuses on creating derivatives with improved affinity and selectivity for different GABA transporter subtypes. acs.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl (3S)-piperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWBSOUNZWSFKU-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10191110 | |

| Record name | Ethyl (3S)-piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37675-18-6 | |

| Record name | (+)-Ethyl nipecotate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37675-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (3S)-piperidine-3-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037675186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (3S)-piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Enantiopure S Ethyl Piperidine 3 Carboxylate

Asymmetric Catalytic Hydrogenation Strategies

Asymmetric hydrogenation of ethyl nicotinate (B505614) presents a direct and atom-economical route to (S)-Ethyl piperidine-3-carboxylate. This transformation requires catalysts that can selectively add hydrogen to the pyridine (B92270) ring, creating a chiral center with the desired (S)-configuration. Both homogeneous and heterogeneous catalysis have been explored for this purpose.

Homogeneous Catalysis for Enantioselective Reduction

Homogeneous catalysts, which are soluble in the reaction medium, offer high activity and selectivity due to their well-defined active sites. nih.gov Transition metals like rhodium and iridium, complexed with chiral ligands, are prominent in this field. rsc.org

Rhodium-based catalysts have been extensively studied for asymmetric hydrogenation. ethz.ch For the synthesis of this compound, rhodium complexes with chiral phosphine (B1218219) ligands, such as TangPhos, have shown promise. These catalyst systems can achieve high enantioselectivity under specific reaction conditions. The choice of ligand is crucial, as it creates a chiral environment around the metal center, dictating the stereochemical outcome of the hydrogenation. acs.org The efficiency of these rhodium catalysts can be influenced by factors such as hydrogen pressure, temperature, and solvent. ethz.ch

Table 1: Performance of Rhodium-Based Catalysts in Asymmetric Hydrogenation

| Catalyst System | Substrate | Enantiomeric Excess (ee) | Conversion (%) | Reference |

|---|---|---|---|---|

| [Rh(cod){(2S,4S)-ptbp-skewphos}]OTf | Tetrasubstituted enamine | >95% | 100% | acs.org |

| Rhodium/TangPhos | Ethyl Nicotinate | High | High | N/A |

Data for Rhodium/TangPhos is generalized based on its known applications.

Iridium-based catalysts have emerged as powerful alternatives for the asymmetric hydrogenation of various substrates, including N-heterocycles. nih.govdiva-portal.org The complex formed from the iridium precursor [Ir(μ-Cl)(cod)]2 and a chiral bisphosphine ligand like (S)-MeO-BIPHEP can effectively catalyze the enantioselective reduction of ethyl nicotinate. diva-portal.org These iridium systems often exhibit high turnover numbers and can operate under mild conditions. rsc.org The choice of counter-ion and additives can also play a significant role in the catalytic activity and enantioselectivity. acs.org

Table 2: Performance of Iridium-Based Catalysts in Asymmetric Hydrogenation

| Catalyst System | Substrate | Enantiomeric Excess (ee) | Key Features | Reference |

|---|---|---|---|---|

| [Ir(μ-Cl)(cod)]2/(S)-MeO-BIPHEP | Ethyl Nicotinate | High | Effective for N-heterocycles | diva-portal.org |

| Iridium/Tridentate Phosphine | N-phosphinoylimines | High (up to 99%) | High turnover number (up to 10,000) | rsc.org |

| [Ir(COD)Cl]2-(S)-P-Phos | 1-phenyl-3,4-dihydroisoquinoline | 97% | Scalable to 200g | scholaris.ca |

The mechanism of homogeneous asymmetric hydrogenation is a subject of detailed study. researchgate.net For many rhodium and iridium catalysts, the reaction proceeds through an inner-sphere mechanism. wikipedia.org This involves the coordination of the substrate to the chiral metal complex, followed by the stepwise transfer of two hydrogen atoms from the metal to the substrate. The chiral ligand creates a specific three-dimensional arrangement that favors the approach of the substrate from one face, leading to the formation of one enantiomer in excess. Computational studies, such as Density Functional Theory (DFT), have been instrumental in understanding the transition states and intermediates involved in these catalytic cycles, providing insights into the origins of enantioselectivity. scholaris.ca

Heterogeneous Catalysis for Enantioselective Reduction

Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of catalyst separation and recycling. soton.ac.uk However, achieving high enantioselectivity with heterogeneous systems can be more challenging compared to their homogeneous counterparts. dicp.ac.cn

Palladium catalysts supported on materials like carbon or silica (B1680970) have been investigated for the hydrogenation of ethyl nicotinate. dicp.ac.cnresearchgate.net To induce enantioselectivity, the catalyst surface is often modified with a chiral auxiliary, such as the cinchona alkaloid (-)-hydrocinchonine. dicp.ac.cn The chiral modifier adsorbs onto the palladium surface and creates chiral pockets where the hydrogenation of the substrate occurs preferentially in a specific orientation. While early attempts at direct hydrogenation of ethyl nicotinate resulted in low enantiomeric excess, a two-step process involving the initial reduction to the tetrahydronicotinate followed by hydrogenation with a modified palladium catalyst has shown improved results. dicp.ac.cn Research has also explored confining chiral catalysts within mesoporous silica, which can enhance both enantioselectivity and activity. soton.ac.ukresearchgate.net

Table 3: Performance of Heterogeneous Palladium-Based Catalysts

| Catalyst System | Substrate | Enantiomeric Excess (ee) | Conversion (%) | Reference |

|---|---|---|---|---|

| Pd/C with (-)-hydrocinchonine | Ethyl 1,4,5,6-tetrahydronicotinate | 19% | 12% | dicp.ac.cn |

| Chiral catalyst in MCM-41 | Ethyl Nicotinate | 17% | >50% | dicp.ac.cnresearchgate.net |

Confined Chiral Catalysts in Mesoporous Materials (e.g., Ferrocenyl Precursors in MCM-41)

The synthesis of mesoporous materials like MCM-41 involves the use of silicon sources and structure-directing agents. mdpi.com In a typical preparation, a surfactant such as cetyltrimethylammonium bromide (CTAB) is dissolved in deionized water, followed by the addition of a silicon source like industrial sodium silicate (B1173343) (ISS). mdpi.com The pH is then adjusted to facilitate the formation of the mesoporous structure. mdpi.com After synthesis, the surfactant template is removed to create a high-surface-area material with a regular pore structure. mdpi.com

For the enantioselective synthesis of this compound, chiral catalysts can be immobilized within the pores of these materials. While specific examples detailing the use of ferrocenyl precursors in MCM-41 for the direct synthesis of this compound are not prevalent in the reviewed literature, the principle relies on the confinement of the chiral catalyst within the nanometer-sized channels of the mesoporous support. This confinement can enhance the catalyst's stability and stereoselectivity. The regular and tunable pore size of materials like MCM-41 allows for size-selective catalysis, where the transition state leading to the desired enantiomer is favored within the constrained environment of the pores.

Process Intensification in Continuous Flow Hydrogenation

Continuous flow hydrogenation has emerged as a safer and more efficient alternative to traditional batch processes for hydrogenation reactions. frontiersin.org This methodology offers benefits such as enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and a smaller reactor footprint. frontiersin.org For the synthesis of this compound, a precursor such as ethyl nicotinate can be hydrogenated.

A process intensification study on the hydrogenation of ethyl cinnamate (B1238496) using a meso-scale flow reactor with a slurry of heterogeneous catalyst demonstrated the potential of this approach. frontiersin.org This method, which involves continuously pumping a catalyst slurry, allows for the constant delivery of fresh catalyst, leading to high conversion and yields. frontiersin.org Key parameters influencing the reaction, such as temperature and residence time, can be optimized to maximize the production of the desired product. frontiersin.org The inherent safety of flow chemistry, due to the small reaction volumes, makes it particularly suitable for handling highly reactive reagents like hydrogen. frontiersin.org

Chiral Resolution Techniques for Racemic Mixtures

Chiral resolution remains a widely used method for obtaining enantiomerically pure compounds on a large scale. niscpr.res.in This approach involves the separation of a racemic mixture into its individual enantiomers.

A common and effective method for the resolution of racemic ethyl piperidine-3-carboxylate is through the formation of diastereomeric salts with a chiral resolving agent. google.comchemicalbook.com Dibenzoyl-L-tartaric acid is a frequently employed chiral acid for this purpose. google.comchemicalbook.com When a racemic mixture of ethyl piperidine-3-carboxylate is treated with dibenzoyl-L-tartaric acid, two diastereomeric salts are formed. google.com

These diastereomers exhibit different physical properties, most notably their solubility in a given solvent. google.com This difference in solubility allows for their separation. google.com

Fractional crystallization is the subsequent step after the formation of diastereomeric salts. google.com By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature), the less soluble diastereomeric salt can be selectively precipitated from the solution. google.comgoogle.com For the resolution of ethyl piperidine-3-carboxylate with dibenzoyl-L-tartaric acid, the (S)-enantiomer salt typically precipitates, allowing for its isolation. google.com The precipitated salt can then be collected by filtration. google.com To obtain the free this compound, the isolated diastereomeric salt is treated with a base to neutralize the chiral acid. google.com This process can be highly efficient, yielding the desired enantiomer with high optical purity. google.comgoogle.com

| Resolving Agent | Target Enantiomer | Key Feature |

| Dibenzoyl-L-tartaric acid | This compound | Forms a less soluble diastereomeric salt with the (S)-enantiomer, enabling separation by precipitation. google.com |

| (S)-Mandelic acid | This compound | An alternative chiral acid for forming diastereomeric salts. google.com |

Chromatographic techniques offer another powerful tool for the separation of enantiomers. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases (CSPs) are particularly effective. mdpi.com The separation is based on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase. mdpi.com

For instance, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have shown success in resolving a variety of racemic compounds. mdpi.com The choice of the mobile phase, which can range from standard organic solvents to more environmentally friendly "green" solvents like dimethyl carbonate and supercritical CO2, plays a crucial role in the efficiency of the separation. mdpi.com By optimizing the CSP and mobile phase composition, baseline separation of the enantiomers can be achieved. mdpi.com

Multi-Step Chiral Pool Synthesis Approaches

Chiral pool synthesis utilizes readily available and enantiomerically pure natural products as starting materials. nih.gov This strategy avoids the need for a resolution step or an asymmetric synthesis, as the chirality is already incorporated into the starting molecule. For the synthesis of this compound, a suitable chiral starting material would possess a stereocenter that can be elaborated into the desired piperidine (B6355638) ring structure.

While the search results did not provide a specific example of a multi-step chiral pool synthesis for this compound, the general approach involves a series of chemical transformations that preserve the initial stereochemistry while building the target molecule. nih.gov This can be a highly efficient strategy, particularly when a suitable and inexpensive chiral starting material is available. nih.gov

Utilization of Chiral Precursors

One of the most direct strategies to obtain enantiopure this compound is through the resolution of a racemic mixture of ethyl nipecotate. This approach utilizes a chiral resolving agent to form diastereomeric salts that can be separated by fractional crystallization.

A notable method involves the use of dibenzoyl-L-tartaric acid as the resolving agent. researchgate.net This process is advantageous as it allows for the direct resolution of the racemic ester, ethyl nipecotate. The resolved salt can then be coupled with other reagents under environmentally benign Schotten-Baumann conditions to produce derivative compounds in high yields. researchgate.net

Another established resolution method targets the corresponding carboxylic acid, (±)-nipecotic acid. This technique employs a chiral palladium(II) complex. Specifically, the fractional crystallization of internally diastereomeric palladium(II) complexes, which contain both the chelated carboxylate and an orthometallated chiral ligand like (S)-(−)-1-[1-(dimethylamino)ethyl]naphthalene, allows for efficient separation. The enantiomerically pure nipecotic acid can then be recovered from the separated diastereomeric complex. researchgate.net

The use of chirons, or chiral synthons derived from the chiral pool, represents another important strategy. Molecules like N-(1-phenylethyl)aziridine-2-carboxylates serve as versatile three-carbon chiral precursors. nih.gov The inherent stereochemistry of these aziridine-based chirons directs the stereochemical outcome of subsequent transformations, including ring-opening and elaboration into the target piperidine structure. nih.gov

Table 1: Resolution of Racemic Ethyl Nipecotate

| Resolving Agent | Substrate | Key Feature | Reference |

|---|---|---|---|

| Dibenzoyl-L-tartaric acid | Racemic ethyl nipecotate | Direct resolution of the ester. researchgate.net | researchgate.net |

Stereocontrol in Ring Closure Reactions

Achieving stereocontrol during the formation of the piperidine ring is a sophisticated and highly effective approach to enantiopure this compound and its derivatives. These methods often employ asymmetric catalysis to create the desired stereocenter during the cyclization process.

A powerful example is the rhodium-catalyzed asymmetric reductive Heck reaction. In this method, aryl, heteroaryl, or vinyl boronic acids react with a pyridine derivative, such as phenyl pyridine-1(2H)-carboxylate, in the presence of a chiral rhodium catalyst. organic-chemistry.org This reaction generates 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. A subsequent reduction step then furnishes the corresponding enantioenriched 3-substituted piperidines. organic-chemistry.org The choice of the chiral ligand, for instance a Josiphos-type ligand, is critical for achieving high stereoselectivity. organic-chemistry.org

Another advanced methodology is the asymmetric organocatalytic synthesis of piperidine derivatives. For instance, the reaction between 3-vinyl indoles and imino esters can be catalyzed by a chiral phosphoric acid. rsc.org This approach allows for the one-step synthesis of complex piperidine-2-carboxylates with high enantiomeric excess (up to 99% ee). rsc.org While this specific example leads to a more complex derivative, the underlying principle of organocatalytic aza-Diels-Alder or Michael addition reactions can be adapted for the synthesis of simpler 3-substituted piperidines.

Furthermore, the stereoselective dialkylation of phenylglycinol-derived oxazolopiperidone lactams provides a route to 3,3-disubstituted piperidines. nih.gov By carefully selecting the configuration of the starting lactam and the sequence of introducing substituents, a high degree of stereocontrol in the creation of the C3 quaternary stereocenter can be achieved. nih.gov

Table 2: Examples of Stereocontrolled Ring Closure Reactions

| Reaction Type | Catalyst/Reagent | Key Feature | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Reductive Heck | [Rh(cod)Cl]2 / Josiphos ligand | Forms 3-substituted tetrahydropyridines with high enantioselectivity. | High | organic-chemistry.org |

| Organocatalytic Reaction | Chiral Phosphoric Acid | One-step synthesis of highly functionalized piperidines. | Up to 99% | rsc.org |

Emerging Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and their intermediates, including this compound. The goal is to develop processes that are more environmentally benign, safer, and more efficient.

One key principle of green chemistry is the use of less hazardous chemical syntheses. youtube.com An example relevant to piperidine synthesis is the move away from carcinogenic solvents like benzene. youtube.com In the synthesis of related compounds, traditional methods have been replaced by processes that use safer alternatives. For instance, the use of Schotten-Baumann conditions, which often employ water as a solvent, for coupling reactions is an example of a greener approach. researchgate.net

The use of catalytic reagents, as opposed to stoichiometric ones, is another cornerstone of green chemistry. The asymmetric catalytic methods described previously, such as rhodium-catalyzed Heck reactions and organocatalysis, are inherently greener because a small amount of a catalyst can generate a large quantity of the desired product, reducing waste. organic-chemistry.orgrsc.org Organocatalysis, in particular, avoids the use of often toxic and expensive heavy metals. rsc.org

Furthermore, the development of one-pot or tandem reactions contributes to a greener process by reducing the number of work-up and purification steps, which in turn minimizes solvent use and waste generation. The one-step organocatalytic synthesis of complex piperidines is a prime example of this principle in action. rsc.org

Chemical Functionalization and Derivatization Strategies

N-Alkylation and N-Acylation Reactions

The secondary amine of the piperidine (B6355638) ring is a primary site for functionalization, readily undergoing N-alkylation and N-acylation reactions. These transformations are fundamental in the synthesis of diverse derivatives with potential applications in medicinal chemistry.

The reaction of (S)-Ethyl piperidine-3-carboxylate with acyl chlorides is a common method for the synthesis of N-acylpiperidine derivatives. This acylation is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. A notable example is the reaction with 4-nitrobenzoyl chloride to form Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate.

A general procedure for such N-acylation involves dissolving the amide in a suitable solvent like dichloromethane, followed by the addition of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). The acyl chloride is then added dropwise at a reduced temperature (e.g., 0 °C), and the reaction is allowed to proceed to completion at room temperature semanticscholar.org. The use of Schotten-Baumann conditions, which involve an aqueous basic solution, has also been reported for the acylation of ethyl nipecotate with compounds like 2-thiopheneacetyl chloride, resulting in high yields researchgate.net.

| Acylating Agent | Base | Solvent | General Conditions | Product |

|---|---|---|---|---|

| 4-nitrobenzoyl chloride | DIPEA | Dichloromethane | 0 °C to room temperature | Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate |

| 2-thiopheneacetyl chloride | Aqueous base | Biphasic (Schotten-Baumann) | Room temperature | (S)-ethyl-1-(2-thiopheneacetyl)-3-piperidine-carboxylate |

The nitrogen atom of this compound can act as a nucleophile, readily participating in substitution reactions with alkyl halides to yield N-alkylated products. This reaction is a cornerstone in the synthesis of various biologically active compounds, including GABA reuptake inhibitors d-nb.info. The general mechanism for this reaction is a bimolecular nucleophilic substitution (SN2) for primary and secondary alkyl halides, where the piperidine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group libretexts.orguci.edulibretexts.org.

A common experimental setup for N-alkylation involves reacting ethyl nipecotate with an organic halide in the presence of a base like potassium carbonate and a catalyst such as sodium iodide in a suitable solvent. The reaction mixture is typically stirred for a specified period at a given temperature to achieve good to excellent yields of the N-alkylated product d-nb.info. The choice of solvent and temperature can be optimized to enhance the reaction rate and yield.

| Alkylating Agent (Electrophile) | Base | Catalyst/Additive | Solvent | General Reaction Conditions |

|---|---|---|---|---|

| Alkyl halides (e.g., R-Br, R-I) | Potassium carbonate (K2CO3) | Sodium iodide (NaI) | Acetone, Acetonitrile (B52724) | Stirring at a controlled temperature (e.g., reflux) |

| Benzyl chloride | Sodium bicarbonate (NaHCO3) | - | Aqueous/Organic biphasic | -4 °C to room temperature |

| Benzyl bromide | Sodium tert-butoxide | - | Tetrahydrofuran (THF) | 0 °C to room temperature |

Ester Modification and Transformation

The ethyl ester group in this compound provides another handle for chemical modification, allowing for its conversion into other functional groups such as carboxylic acids or different esters.

The ethyl ester of (S)-piperidine-3-carboxylate can be hydrolyzed to the corresponding carboxylic acid, (S)-piperidine-3-carboxylic acid (also known as (S)-nipecotic acid), under either acidic or basic conditions. Basic hydrolysis is frequently employed, often using reagents like sodium hydroxide or barium hydroxide biorxiv.org. For instance, N-substituted nipecotic acid ethyl esters can be treated with barium hydroxide octahydrate in a methanol/water mixture to facilitate the hydrolysis of the ester function nih.gov. Subsequent workup, often involving neutralization with an acid or treatment with carbon dioxide, allows for the isolation of the free carboxylic acid nih.gov. The progress of the hydrolysis can be monitored by techniques such as thin-layer chromatography guidechem.com. Studies on the hydrolysis of related nipecotic acid phenyl esters have shown that the rate of hydrolysis can be influenced by the reaction medium, with faster rates observed in serum solutions compared to buffer solutions nih.gov.

| Reagent | Solvent | General Conditions | Product |

|---|---|---|---|

| Barium hydroxide octahydrate (Ba(OH)2·8H2O) | Methanol/Water | Room temperature | (S)-Piperidine-3-carboxylic acid |

| Sodium hydroxide (NaOH) | Ethanol (B145695)/Water | Room temperature | (S)-Piperidine-3-carboxylic acid |

Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl or aryl group from an alcohol. This reaction is typically catalyzed by an acid or a base, or by organometallic catalysts. While specific examples for this compound are not extensively detailed in readily available literature, the principles of transesterification are well-established and applicable.

Various catalysts have been shown to be effective for transesterification reactions of other esters, which could potentially be applied to ethyl nipecotate. These include scandium(III) triflate for the direct transesterification of carboxylic esters in boiling alcohols, and silica (B1680970) chloride as an efficient catalyst for both alcoholysis and acidolysis of esters rsc.org. The reaction generally involves heating the ester with an excess of the desired alcohol in the presence of a catalytic amount of the chosen catalyst. The efficiency of the reaction can be influenced by factors such as the nature of the alcohol, the catalyst, and the reaction temperature researchgate.netresearchgate.netjbiochemtech.commdpi.commdpi.com. For example, transesterification of ethyl acetate with primary alcohols has been shown to give high yields of the corresponding esters researchgate.net.

Regioselective and Stereoselective Functionalization

Beyond simple modifications of the nitrogen and ester groups, more complex transformations can be achieved that selectively target specific positions on the piperidine ring. The inherent chirality of this compound can influence the stereochemical outcome of these reactions.

Direct C-H functionalization of the piperidine ring is a powerful strategy for introducing new substituents. However, the regioselectivity of such reactions can be challenging to control. Research has shown that the C3 position is deactivated towards certain reactions like carbene C-H insertions due to the electron-withdrawing inductive effect of the nitrogen atom nih.govd-nb.info.

Despite this, methods have been developed for the selective functionalization of the piperidine ring. For instance, palladium-catalyzed C-H arylation at the C4 position of piperidine derivatives has been achieved with excellent regio- and stereoselectivity by using an aminoquinoline auxiliary attached at the C3 position as a directing group. This approach allows for the synthesis of cis-3,4-disubstituted piperidines acs.org. This strategy highlights the importance of directing groups in overcoming the inherent reactivity patterns of the piperidine ring to achieve site-selective functionalization.

Synthesis of Advanced Intermediates Bearing Complex Scaffolds

The transformation of this compound into advanced intermediates with complex scaffolds is a testament to the versatility of this chiral building block. Strategic manipulations of the piperidine ring nitrogen and the ester functionality, followed by intramolecular cyclization reactions, are common approaches to forging bicyclic and spirocyclic systems. These strategies are crucial in the development of novel therapeutic agents. The N-Boc protected form, (S)-tert-butyl 3-(ethoxycarbonyl)piperidine-1-carboxylate, is frequently employed to modulate the reactivity of the piperidine nitrogen and facilitate subsequent chemical transformations. chemimpex.com

Construction of Bicyclic Scaffolds

The synthesis of bicyclic frameworks from this compound derivatives often involves the introduction of a side chain that can participate in an intramolecular cyclization. A key strategy is the formation of a new ring fused to the piperidine core.

One notable approach involves an intramolecular [2+2] photocycloaddition. In this strategy, a diene moiety is introduced, and upon photochemical irradiation, a cyclobutane ring is formed, leading to a fused bicyclic piperidine. This method has been shown to be scalable and provides access to novel chemical spaces, creating elongated analogues of 3-substituted piperidines.

Another versatile method for constructing fused bicyclic systems is through intramolecular cyclization of derivatives formed from the initial piperidine scaffold. For instance, the reaction of N-Boc-protected 4-oxopiperidine dimethylhydrazone with electrophiles can introduce functionalities that, after a series of transformations including cyclization, lead to piperidine derivatives fused with oxygen-containing heterocycles with high stereoselectivity. researchgate.net

Table 1: Synthesis of Bicyclic Piperidine Derivatives

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Diene-substituted piperidine derivative | hν (Photochemical irradiation) | Fused bicyclic piperidine | - | Mykhailiuk et al. |

| tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone | 1. BuLi, N,N'-dimethylpropylene urea2. ICH₂(CH₂)nOSiMe₂(t-Bu)3. Et₃SiH, BiBr₃ | cis-N-Boc piperidine fused with oxygen heterocycle | High | researchgate.net |

Elaboration into Spirocyclic Systems

Spirocyclic scaffolds, where two rings share a single atom, are particularly valuable in drug design for their ability to introduce well-defined three-dimensional structures. This compound is a precursor for the synthesis of various spiro-piperidine derivatives.

A common strategy for the synthesis of spiro-piperidines involves the functionalization of the piperidine ring, often at the 4-position, followed by the construction of the second ring. For example, the synthesis of spiro[piperidine-4,3'-oxindoles] is a well-established route. While direct use of this compound for this specific spirocycle is less commonly detailed, the principles of building upon the piperidine core are transferable. The synthesis often involves the creation of a nucleophilic center on a substituent attached to the piperidine, which then attacks an electrophilic center to close the spirocyclic ring.

Another powerful approach is the use of multicomponent reactions. For instance, new spiro-piperidine derivatives have been synthesized in a one-pot fashion using eco-friendly ionic liquids, demonstrating promising biological activity. researchgate.net These reactions allow for the rapid assembly of complex molecules from simple starting materials.

Furthermore, a "build/couple/pair" strategy has been employed for the stereoselective synthesis of chiral spiro and fused scaffolds based on piperidine. This approach involves coupling the piperidine building block with other fragments and then inducing an intramolecular cyclization to form the final complex structure. rsc.orgresearchgate.net

Table 2: Synthesis of Spirocyclic Piperidine Derivatives

| Strategy | Key Reactions | Scaffold Type | Reference |

| Multicomponent Reaction | One-pot reaction in ionic liquids | Spiro-piperidine derivatives | researchgate.net |

| Build/Couple/Pair | SNAr, Michael addition, Mannich reaction, intramolecular cyclization | Chiral spiro and fused piperidines | rsc.orgresearchgate.net |

The strategic application of modern synthetic methodologies to this compound and its derivatives enables the efficient construction of a diverse range of advanced intermediates bearing complex bicyclic and spirocyclic scaffolds. These intricate structures hold significant promise for the discovery of new and improved therapeutic agents.

Applications in Advanced Organic Synthesis and Drug Discovery

Precursor in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis

Synthesis of Analgesics and Anti-inflammatory Drugs

The piperidine (B6355638) heterocycle is a foundational structure in the design of potent synthetic analgesics. mdpi.com (S)-Ethyl piperidine-3-carboxylate and its derivatives serve as key intermediates in the synthesis of novel analgesic and anti-inflammatory agents. chemimpex.comchemimpex.com While often used in a form where the piperidine nitrogen is protected (e.g., with a Boc group) to control reactivity, the core (S)-3-carboxylate structure is crucial for building the final molecular architecture. chemimpex.com The synthesis of N-arylalkanamides containing a piperidine ring, for example, has led to the discovery of extremely potent opioid analgesics. nih.gov Research in this area focuses on creating derivatives that can modulate pain pathways, and the specific stereochemistry offered by the (S)-enantiomer is vital for achieving desired biological activity and receptor fit. The versatility of the piperidine scaffold allows for systematic modifications to optimize potency and pharmacological profiles, making it an area of continuous research in medicinal chemistry. scispace.com

Development of Drugs for Neurological Disorders

This compound is a pivotal reactant in the synthesis of compounds targeting the central nervous system. chemimpex.com Its most prominent applications are in the development of inhibitors for key neurotransmitter transporters. Specifically, it is used as a starting material for creating serotonin (B10506) and noradrenaline reuptake inhibitors, which are classes of drugs fundamental to the treatment of depression and other mood disorders. sigmaaldrich.comsigmaaldrich.com

Furthermore, the compound's enantiomeric counterpart, (R)-Ethyl piperidine-3-carboxylate, is a known reactant for the synthesis of gamma-aminobutyric acid (GABA) uptake inhibitors. sigmaaldrich.com Research based on the piperidine-3-carboxylic acid scaffold has led to the development of novel and potent GABA uptake inhibitors. For instance, a series of derivatives synthesized from (R)-nipecotic acid, a related compound, demonstrated significantly more potent inhibition of the GAT1 transporter than nipecotic acid itself. nih.gov One such derivative exhibited inhibitory activity 496 times higher than (R)-nipecotic acid, demonstrating the scaffold's potential in creating powerful modulators of GABAergic neurotransmission for conditions like epilepsy and anxiety. nih.gov

Utility in Agrochemical and Specialty Chemical Production

Beyond pharmaceuticals, the piperidine carboxylate structure has found utility in other chemical industries. The racemic mixture, ethyl 3-piperidinecarboxylate, is employed in the agrochemical sector. chemimpex.com It serves as a building block in the formulation of crop protection agents, contributing to the development of effective pesticides and herbicides designed to improve agricultural yield. chemimpex.com In the realm of specialty chemicals, this compound is also used in the flavor and fragrance industry, where it helps create unique sensory profiles for various products. chemimpex.com

Application as a Core Scaffold for Biologically Active Molecules

The fundamental value of this compound lies in its role as a core scaffold for a diverse array of biologically active molecules. chemimpex.com The piperidine ring is one of the most important heterocyclic fragments in drug design. mdpi.com The specific chirality of the (S)-enantiomer is critical, as it allows for the synthesis of enantiomerically pure compounds, a crucial requirement for modern pharmaceuticals where specific stereochemistry dictates efficacy and safety. chemimpex.com

As a versatile reactant, it is used to produce a wide range of enzyme inhibitors and other therapeutic agents. sigmaaldrich.comsigmaaldrich.com Research and development applications include its use as a starting material for the synthesis of:

DPP-4 inhibitors: A class of drugs used to treat type 2 diabetes. sigmaaldrich.comsigmaaldrich.com

JAK2 inhibitors: Agents investigated for the treatment of myeloproliferative neoplasms and other cancers. sigmaaldrich.comsigmaaldrich.com

Human tryptase inhibitors: Compounds with potential for treating asthma and other inflammatory conditions. sigmaaldrich.comsigmaaldrich.com

Anti-thrombotic nicotamides: Molecules designed to prevent blood clots. sigmaaldrich.comsigmaaldrich.com

The compound's ability to facilitate the creation of complex molecular structures makes it a valuable asset in streamlining the drug discovery and development process. chemimpex.com

Analytical and Spectroscopic Characterization in Research

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition.

The calculated exact mass of (S)-Ethyl piperidine-3-carboxylate (C₈H₁₅NO₂) is 157.110278721 Da. nih.gov In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 157. Subsequent fragmentation provides characteristic ions that help confirm the structure. Common fragmentation pathways for esters and cyclic amines include the loss of the alkoxy group and cleavage of the ring.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| 157 | [C₈H₁₅NO₂]⁺ | Molecular Ion (M⁺) |

| 112 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |

| 84 | [C₅H₁₀N]⁺ | Loss of the carboxylate group followed by rearrangement |

**5.3. Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum is dominated by absorptions corresponding to the ester and the secondary amine.

The most prominent feature is the strong, sharp absorption band for the ester carbonyl (C=O) stretch, which typically appears around 1730 cm⁻¹. Another key feature is the N-H stretching vibration of the secondary amine, which is observed as a moderate, single peak in the region of 3300-3500 cm⁻¹. The C-O single bond stretch of the ester group gives rise to a strong band in the 1100-1300 cm⁻¹ region. Additionally, C-H stretching vibrations from the aliphatic parts of the molecule are found just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine | N-H Stretch | 3300 - 3500 | Medium |

| Alkane | C-H Stretch | 2850 - 2960 | Medium-Strong |

| Ester Carbonyl | C=O Stretch | ~1730 | Strong |

| Ester | C-O Stretch | 1100 - 1300 | Strong |

Chiroptical Methods for Enantiomeric Purity Assessment

Since the biological activity of chiral molecules often depends on their stereochemistry, methods that can distinguish between enantiomers are essential. Chiroptical techniques are non-destructive methods used to analyze the stereochemistry of chiral compounds.

Optical rotation measures the extent to which a chiral compound rotates the plane of polarized light. This is a fundamental property for characterizing enantiomers, as they rotate light by equal amounts but in opposite directions. The (S)-enantiomer is dextrorotatory (+), while the (R)-enantiomer is levorotatory (-). The specific rotation ([α]D) is a standardized value used for comparison. For the corresponding (R)-enantiomer, a specific rotation value of -1.0 to -2.0 degrees (neat) has been reported. chemimpex.com Therefore, the expected specific rotation for pure this compound would be +1.0 to +2.0 degrees under the same conditions. This measurement is a critical quality control parameter for verifying the enantiomeric identity of the final product.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique provides detailed information about the stereochemical features of a molecule, including its absolute configuration and conformational preferences in solution. rsc.orgrsc.org For this compound, the chromophore is the ester carbonyl group. The interaction of this chromophore with the chiral piperidine (B6355638) ring would produce a characteristic CD spectrum, known as a Cotton effect. The sign and magnitude of the Cotton effect are unique to the (S)-enantiomer and can be used to confirm its absolute configuration and assess its enantiomeric purity, often with higher sensitivity than optical rotation alone.

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are indispensable for separating this compound from starting materials, byproducts, and its corresponding (R)-enantiomer, as well as for monitoring the progress of a chemical reaction.

Thin-Layer Chromatography (TLC) is commonly used for rapid, qualitative monitoring of reaction progress, allowing researchers to quickly assess the consumption of starting materials and the formation of the product.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used for quantitative analysis of the purity of the final compound. To determine the enantiomeric purity (or enantiomeric excess, ee), a specialized form of HPLC known as chiral HPLC is required. nih.gov This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to separate and elute at different times. A reverse-phase HPLC method using a Newcrom R1 column with a mobile phase of acetonitrile (B52724), water, and an acid has been specifically described for the analysis of this compound. sielc.com These methods are crucial for ensuring that the compound meets the high purity standards required for its applications.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is another indispensable tool for the analysis of this compound, offering high resolution and sensitivity.

Chiral HPLC for Enantiomeric Purity:

Similar to GC, chiral HPLC is essential for determining the enantiomeric purity of this compound. This is often a critical quality attribute in pharmaceutical development. Chiral stationary phases (CSPs) are used in HPLC columns to achieve separation of the enantiomers. For piperidine derivatives, pre-column derivatization can be employed to introduce a chromophore, enhancing UV detection. nih.gov For example, derivatization with para-toluenesulfonyl chloride allows for sensitive detection at a specific wavelength. nih.gov A Chiralpak AD-H column with a mobile phase of ethanol (B145695) containing a small percentage of diethylamine (B46881) has been successfully used for the enantiomeric separation of similar piperidine compounds. nih.gov

Reverse-Phase HPLC for Purity Analysis:

For non-chiral purity analysis, reverse-phase HPLC is a common method. A C18 column is often used with a mobile phase typically consisting of a mixture of acetonitrile and water with an acid modifier like phosphoric acid or formic acid for MS compatibility. sielc.com This method is scalable and can be used for both analytical and preparative separations. sielc.com

Table 2: HPLC Data for this compound

| Parameter | Value | Source |

| Alternate Name | (S)-Ethyl nipecotate | scbt.com |

| Molecular Formula | C8H15NO2 | scbt.com |

| Molecular Weight | 157.21 | scbt.com |

| Purity | ≥97% to ≥98% | labcompare.combritiscientific.com |

| HPLC Column Example | Newcrom R1 | sielc.com |

| Mobile Phase Example | Acetonitrile, Water, and Phosphoric Acid | sielc.com |

This table provides an example of HPLC conditions. The exact parameters can vary based on the specific analytical requirements.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of (S)-Ethyl piperidine-3-carboxylate. These calculations can determine the distribution of electron density, molecular orbital energies, and electrostatic potential, which are fundamental to understanding the molecule's reactivity.

Key Research Findings:

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. For piperidine (B6355638) derivatives, the HOMO is often localized on the nitrogen atom's lone pair, making it a primary site for electrophilic attack. The LUMO is typically distributed over the carbonyl group of the ester, indicating its susceptibility to nucleophilic attack.

Electrostatic Potential Maps: These maps visualize the electron distribution and are used to predict sites for non-covalent interactions. The nitrogen atom and the carbonyl oxygen are typically regions of negative electrostatic potential, making them hydrogen bond acceptors.

Reactivity Descriptors: Global reactivity descriptors, calculated from the HOMO and LUMO energies, provide a quantitative measure of the molecule's stability and reactivity.

Table 1: Calculated Electronic Properties of this compound (Representative Data)

| Parameter | Value (a.u.) | Description |

| HOMO Energy | -0.245 | Energy of the highest occupied molecular orbital |

| LUMO Energy | 0.089 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 0.334 | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.15 D | Measure of the overall polarity of the molecule |

Note: The data in this table is representative and based on typical DFT calculations for similar piperidine derivatives.

Conformational Analysis and Energy Landscapes of Piperidine Rings

Key Research Findings:

Chair Conformation Dominance: Computational studies consistently show that piperidine rings preferentially adopt a chair conformation to minimize steric strain. nih.gov

Equatorial Substituent Preference: The ethyl carboxylate group at the C3 position is energetically favored in the equatorial position to avoid 1,3-diaxial interactions that would occur in the axial conformation. This preference can be quantified by calculating the energy difference between the two conformers.

Twist-Boat Conformation: While less stable, the twist-boat conformation can be adopted, particularly upon binding to a protein, which may stabilize this higher-energy state. nih.gov

Table 2: Relative Energies of this compound Conformers (Representative Data)

| Conformer | Substituent Position | Relative Energy (kcal/mol) | Population (%) |

| Chair | Equatorial | 0.00 | 98.5 |

| Chair | Axial | 2.5 | 1.4 |

| Twist-Boat | - | 5.8 | <0.1 |

Note: The data in this table is representative and based on conformational analysis of substituted piperidines.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand, such as this compound, to a biological target, typically a protein receptor. rsc.orgrsc.org These methods are fundamental in structure-based drug design.

Key Research Findings:

Binding Mode Prediction: Docking studies can predict the most likely binding pose of the molecule within the receptor's active site. nih.gov For piperidine derivatives, the nitrogen atom often forms a key hydrogen bond or salt bridge with acidic residues in the binding pocket. nih.gov

Interaction Analysis: These simulations reveal the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. rsc.org

Dynamic Stability: MD simulations provide insights into the stability of the predicted binding pose over time, showing how the ligand and protein adapt to each other. rsc.org This can reveal the importance of specific water molecules in mediating interactions.

Table 3: Predicted Interactions of this compound with a Hypothetical Receptor Active Site

| Interaction Type | Ligand Atom/Group | Receptor Residue | Distance (Å) |

| Hydrogen Bond | Piperidine Nitrogen (NH) | Aspartic Acid (OD1) | 2.8 |

| Hydrogen Bond | Carbonyl Oxygen (C=O) | Tyrosine (OH) | 3.1 |

| Hydrophobic Interaction | Ethyl Group | Leucine, Valine | - |

Note: This data is hypothetical and illustrates typical interactions observed for piperidine-based ligands in protein binding sites.

Retrosynthetic Analysis and Reaction Pathway Predictions

Computational tools can also be applied to the synthesis of this compound. Retrosynthetic analysis software can propose potential synthetic routes by breaking the molecule down into simpler, commercially available precursors. Furthermore, quantum chemical calculations can be used to predict the feasibility and selectivity of key reaction steps.

Key Research Findings:

Strategic Bond Disconnections: Computational retrosynthesis programs identify key bonds that can be disconnected to simplify the target molecule. For this compound, common disconnections are the C-N bonds of the piperidine ring or the ester group.

Reaction Pathway Modeling: The hydrogenation of a corresponding pyridine (B92270) precursor is a common synthetic route for piperidine derivatives. nih.gov Computational chemistry can model the reaction mechanism of such hydrogenations, helping to understand the stereoselectivity and the role of the catalyst. nih.gov This allows for the optimization of reaction conditions to improve yield and purity.

Precursor Identification: These analyses suggest readily available starting materials, such as pyridine-3-carboxylic acid or its derivatives, for a more efficient and cost-effective synthesis.

Table 4: Key Precursors for the Synthesis of this compound

Challenges and Future Perspectives in Research on S Ethyl Piperidine 3 Carboxylate

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of enantiomerically pure (S)-Ethyl piperidine-3-carboxylate often involves classical resolution methods which can be inefficient and generate significant waste. A notable advancement in this area is the development of a new resolution process for racemic ethyl nipecotate using dibenzoyl-l-tartaric acid. This method is considered more environmentally friendly and allows for the direct coupling of the resolved salt under Schotten-Baumann conditions to produce derivatives in high yield acs.orgresearchgate.netacs.org.

A significant challenge in modern medicinal chemistry is the creation of complex, three-dimensional molecules that can interact more effectively with biological targets news-medical.netsciencedaily.com. To this end, innovative strategies are being developed to streamline the synthesis of piperidine (B6355638) frameworks. One such groundbreaking approach combines biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling news-medical.netsciencedaily.com. This two-stage process drastically simplifies the construction of complex piperidines by first using enzymes to selectively introduce a hydroxyl group onto the piperidine ring. This is followed by a radical cross-coupling reaction, which efficiently forms new carbon-carbon bonds news-medical.net. This method has been shown to reduce multi-step syntheses from as many as 7-17 steps down to just 2-5, thereby improving efficiency and reducing costs by avoiding the use of expensive and toxic heavy metals like palladium sciencedaily.com.

Expansion of Applications in Emerging Therapeutic Areas

This compound and its derivatives are pivotal starting materials for a range of therapeutic agents. Its chiral nature is crucial for the synthesis of enantiomerically pure pharmaceuticals where specific stereochemistry is essential for efficacy mdpi.com. Current applications include its use as a reactant in the synthesis of DPP-4 inhibitors, JAK2 inhibitors, and serotonin (B10506) and noradrenaline reuptake inhibitors sigmaaldrich.com.

Emerging research is uncovering new therapeutic avenues for derivatives of this compound. One promising area is in the development of treatments for neurodegenerative diseases. For instance, derivatives of ethyl nipecotate have been synthesized and evaluated as multi-target agents against Alzheimer's disease. These compounds, which combine the nipecotic acid moiety with molecules bearing antioxidant and anti-inflammatory properties, have shown significant potential as lipid peroxidation inhibitors and acetylcholinesterase inhibitors nih.gov.

Another novel application is in cancer therapy. Certain piperidine-3-carboxamide derivatives have been identified to induce a senescence-like phenotype in melanoma cells, demonstrating potent antimelanoma activities. The (S)-configuration of these derivatives has been shown to be significantly more active than the racemic mixture or the (R)-enantiomer, highlighting the importance of stereochemistry in this therapeutic approach nih.gov.

Furthermore, piperidine carboxamides derived from this compound are being investigated as potent and species-selective proteasome inhibitors for the treatment of malaria. These compounds have shown efficacy in mouse models and have a low propensity for generating resistance, making them promising candidates for new antimalarial drugs nih.gov.

The table below summarizes the antimelanoma activity of a hit piperidine-3-carboxamide derivative and its enantiomers.

| Compound | Configuration | Senescence-Inducing Activity (EC₅₀, µM) | Antiproliferative Activity (IC₅₀, µM) |

| 1 | Racemic | 1.24 | 0.88 |

| 19 | R | >20 | >20 |

| 20 | S | 0.27 | - |

Data sourced from: nih.gov

Future research will likely focus on optimizing the structure of these derivatives to improve their potency, selectivity, and pharmacokinetic properties for these and other emerging therapeutic applications.

Integration of Artificial Intelligence and Machine Learning in Synthesis Design

A significant challenge in synthetic chemistry is the accurate prediction of reaction outcomes. Machine learning models are being developed to predict reaction yields with increasing accuracy. For example, supervised machine learning approaches are being used to predict reaction yields for specific classes of compounds by analyzing the influence of molecular substructures nih.govchemrxiv.orgnih.govchemrxiv.org. This predictive capability can save considerable time and resources by allowing chemists to focus on the most promising synthetic routes.

Exploration of Novel Biocatalytic Approaches

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis. Enzymes can catalyze reactions with high chemo-, regio-, and stereoselectivity under mild conditions, reducing the need for protecting groups and minimizing waste mdpi.com. The application of biocatalysis in the synthesis of chiral piperidines, including this compound, is a rapidly growing area of research.

A key biocatalytic method for obtaining enantiopure compounds is enzymatic kinetic resolution. This technique has been successfully applied to piperidine derivatives, where enzymes like lipases are used to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer researchgate.netmdpi.comacs.org. For example, the enzymatic kinetic resolution of racemic 2-piperidineethanol has been explored using various lipases, demonstrating the potential of this approach for producing enantiopure piperidine building blocks mdpi.com.

Recent advancements have also focused on combining biocatalysis with other modern synthetic methods. As mentioned earlier, the integration of enzymatic C-H oxidation with radical cross-coupling represents a novel and efficient strategy for constructing complex piperidine frameworks news-medical.netsciencedaily.com. This chemoenzymatic approach leverages the selectivity of enzymes to perform challenging chemical transformations that are difficult to achieve with traditional methods.

Future research in this area will focus on the discovery and engineering of novel enzymes with improved activity, stability, and substrate scope for the synthesis of this compound and its derivatives. The development of cascade reactions, where multiple enzymatic steps are performed in a single pot, will further enhance the efficiency and sustainability of biocatalytic routes mdpi.com. The use of continuous flow biocatalysis is another promising avenue that can improve reaction efficiency and facilitate catalyst recycling mdpi.com.

常见问题

Q. What are the standard synthetic routes for (S)-ethyl piperidine-3-carboxylate, and how are stereochemical outcomes controlled?

this compound is typically synthesized via catalytic hydrogenation of ethyl pyridine-3-carboxylate using Pt/C under high-pressure H₂ (100 bar) in ethanol with acetic acid as a co-solvent. Stereochemical control is achieved by optimizing solvent polarity and reaction temperature, which influence substrate adsorption on the catalyst surface . For multi-step syntheses involving piperidine ring formation, methods like reductive amination or cyclization of amino alcohols are employed, with chiral auxiliaries or asymmetric catalysis ensuring enantiomeric purity .

Q. Which analytical techniques are most effective for characterizing this compound?

Reverse-phase HPLC (e.g., Newcrom R1 column) is standard for purity assessment, using isocratic elution with ethanol/water mixtures . Structural confirmation requires ¹H/¹³C NMR to resolve stereochemistry and functional groups (e.g., ester carbonyl at ~170 ppm in ¹³C NMR). Mass spectrometry (ESI-TOF) provides molecular weight validation, while IR spectroscopy identifies key bonds like C=O (1730 cm⁻¹) .

Q. What preliminary biological screening assays are used to evaluate its pharmacological potential?

Initial screens include cytotoxicity assays (e.g., MTT on A549, MCF7, HCT116 cells) and enzyme inhibition studies (e.g., kinases, proteases). Flow cytometry assesses apoptosis induction via mitochondrial pathways, with IC₅₀ values typically ≤20 µM in cancer cell lines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric excess (ee) in large-scale syntheses?

Modifying solvent systems (e.g., 0.5 M acetic acid in ethanol) enhances proton availability for stereoselective hydrogenation, achieving 100% conversion vs. 78% in pure ethanol . Chiral stationary phases in HPLC enable ee quantification, while kinetic resolution via lipase-catalyzed ester hydrolysis can further enrich (S)-enantiomers .

Q. How should researchers resolve contradictions in reported yield data for hydrogenation reactions?

Discrepancies often arise from substrate concentration (optimal: 0.05 M), catalyst loading (10% Pt/C), and H₂ pressure (100 bar). Replicate studies must standardize solvent purity and rigorously exclude oxygen, which deactivates Pt/C . Parallel monitoring via TLC or inline FTIR helps track intermediates and side reactions .

Q. What strategies are effective for functionalizing this compound to enhance target selectivity?

- Sulfonylation : React with 4-chlorobenzenesulfonyl chloride in DCM using DMAP as a catalyst (yield: 75–85%) .

- Quinoline Hybridization : Introduce 6-fluoroquinoline via Suzuki-Miyaura coupling, optimizing Pd(PPh₃)₄ loading (2 mol%) and microwave-assisted heating (100°C, 30 min) .

- Thiadiazole Conjugation : Couple with 5-amino-1,3,4-thiadiazole using EDC/HOBt, enhancing antimicrobial activity (MIC: 4–8 µg/mL) .

Q. What mechanistic insights explain its apoptotic activity in cancer cells?

Mitochondrial depolarization assays (JC-1 staining) and caspase-3/7 activation studies reveal that derivatives induce intrinsic apoptosis. The piperidine-3-carboxylate moiety facilitates ROS generation, while sulfonyl groups enhance membrane permeability . SAR studies show that para-substituted aryl groups (e.g., 4-chlorophenyl) improve potency by 3–5-fold compared to unsubstituted analogs .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Hydrogenation

| Parameter | Optimal Condition | Impact on Yield/ee | Reference |

|---|---|---|---|

| Solvent | 0.5 M AcOH in EtOH | 100% conversion | |

| H₂ Pressure | 100 bar | Prevents catalyst poisoning | |

| Temperature | 100°C | Balances kinetics/selectivity |

Q. Table 2: Biological Activity of Derivatives

| Derivative | Target Cell Line | IC₅₀ (µM) | Mechanism | Reference |

|---|---|---|---|---|

| Quinoline-sulfonyl | HCT116 | 5.2 | Caspase-3 activation | |

| Thiadiazole-hybrid | Jurkat | 7.8 | ROS induction | |

| Benzodioxole-conj. | MCF7 | 12.4 | Mitochondrial depolarization |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。